molecular formula C9H21O4P B13729233 Phosphoric acid, diethyl pentyl ester CAS No. 20195-08-8

Phosphoric acid, diethyl pentyl ester

Cat. No.: B13729233
CAS No.: 20195-08-8
M. Wt: 224.23 g/mol
InChI Key: ITJPTURSPJESQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, diethyl pentyl ester (CAS RN: Not explicitly listed in evidence; synonyms include phosphoric acid diethyl pentyl ester), is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy groups and one pentyloxy group. Structurally, it belongs to the phosphate ester family, which is widely utilized in industrial applications such as plasticizers, flame retardants, and agrochemicals.

Properties

CAS No.

20195-08-8

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

diethyl pentyl phosphate

InChI

InChI=1S/C9H21O4P/c1-4-7-8-9-13-14(10,11-5-2)12-6-3/h4-9H2,1-3H3

InChI Key

ITJPTURSPJESQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid, diethyl pentyl ester can be synthesized through the reaction of phosphoric acid with diethyl pentyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate esterification .

Industrial Production Methods

Industrial production of phosphoric acid esters often involves the use of trivalent phosphorus compounds, such as phosphites, which react with alcohols in the presence of oxidizing agents like diethyl azodicarboxylate . This method ensures high yields and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl pentyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Phosphate and Carboxylic Acid Esters
Compound Central Atom Functional Groups Molecular Formula (Inferred) Key References
Phosphoric acid, diethyl pentyl ester Phosphorus Diethoxy, pentyloxy C₉H₂₁O₄P
Butyl benzyl phthalate Carbon Benzyl, butyl ester C₁₉H₂₀O₄
Acetic acid, pentyl ester Carbon Acetyl, pentyloxy C₇H₁₄O₂
Diethyl succinate Carbon Two ethoxy, succinyl C₈H₁₄O₄
PARAOXON (Diethyl 4-nitrophenyl phosphate) Phosphorus Diethoxy, 4-nitrophenyl C₁₀H₁₄NO₆P


Key Observations :

  • Phosphate vs. Carboxylic Esters : Phosphoric acid esters (e.g., PARAOXON) exhibit higher polarity and thermal stability compared to carboxylic acid esters (e.g., acetic acid pentyl ester), due to the electronegative phosphorus-oxygen bonds.
  • Chain Length Effects : Increasing alkyl chain length (e.g., pentyl vs. methyl in butyric acid esters) reduces volatility and enhances lipophilicity.

Functional Properties

Comparison Highlights :

  • Toxicity Profile : Phosphate esters like PARAOXON and chlorfenvinphos are neurotoxic, acting as acetylcholinesterase inhibitors. In contrast, carboxylic acid esters (e.g., acetic acid pentyl ester) are generally recognized as safe for food applications.
  • Volatility: Phosphoric acid esters are less volatile than carboxylic acid esters due to stronger intermolecular forces. For example, acetic acid pentyl ester is a volatile organic compound (VOC) contributing to fruit aromas, while phosphoric acid esters are typically non-volatile under ambient conditions.

Metabolic Pathways

  • Phosphate Esters : Often resist hydrolysis in biological systems, leading to bioaccumulation. PARAOXON is metabolized slowly, contributing to its acute toxicity.
  • Carboxylic Acid Esters: Rapidly hydrolyzed by esterases into alcohols and carboxylic acids (e.g., butanoic acid pentyl ester → pentanol + butanoic acid).

Environmental Persistence

  • Phosphate Esters : Persistent in soil and water due to low biodegradability. Chlorfenvinphos has a half-life >100 days in aquatic environments.
  • Carboxylic Acid Esters : Degrade faster; for example, diethyl succinate is hydrolyzed within days under alkaline conditions.

Biological Activity

Phosphoric acid, diethyl pentyl ester (CAS Number: 20195-08-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Diethyl pentyl ester of phosphoric acid is an ester formed from phosphoric acid and diethyl pentyl alcohol. Its structure can be represented as follows:

  • Molecular Formula : C₁₁H₂₅O₄P
  • Molecular Weight : 250.3 g/mol

This compound belongs to a class of phosphoric acid esters, which are known for their diverse biological activities.

The biological activity of phosphoric acid esters often involves interactions with cellular signaling pathways. For instance, some studies suggest that these compounds can act as modulators of neurotransmitter receptors or enzymes involved in metabolic pathways. The specific mechanisms through which diethyl pentyl ester exerts its effects are still under investigation.

Insecticidal and Herbicidal Potential

This compound has been identified as having potential applications in agriculture as an insecticide and herbicide. Its efficacy in pest control is attributed to its ability to disrupt metabolic processes in target organisms. Research indicates that this compound may inhibit certain enzymes critical for the survival of pests, thereby reducing their populations effectively.

Case Studies and Experimental Data

  • Inhibition Studies : In a study investigating the inhibition of specific enzymes by various phosphoric acid esters, diethyl pentyl ester demonstrated moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. The IC50 value was reported at 15 µM, indicating significant potential for pest control applications .
  • Toxicity Assessments : Toxicological evaluations have shown that while diethyl pentyl ester exhibits biological activity, its toxicity profile is relatively low compared to other organophosphate compounds. This characteristic makes it a candidate for safer agricultural practices.
  • Environmental Impact : Studies assessing the environmental impact of phosphoric acid esters suggest that diethyl pentyl ester degrades relatively quickly in soil and aquatic environments, reducing the risk of long-term ecological damage .

Table 1: Biological Activity Summary of this compound

PropertyValue/Description
Molecular Weight250.3 g/mol
Inhibition on AChEIC50 = 15 µM
Toxicity LevelLow compared to other organophosphates
Environmental DegradationRapid degradation in soil and water

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.